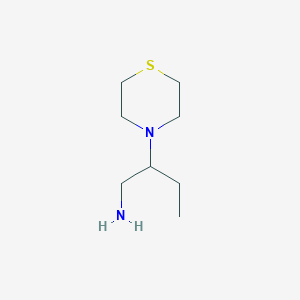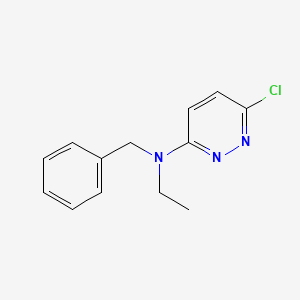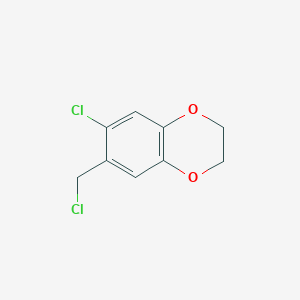
3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)propanenitrile
Übersicht
Beschreibung
“3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)propanenitrile” is a chemical compound with the formula C9H14N2 . It is a building block used in chemical synthesis .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H14N2/c1-11-7-4-9(5-8-11)3-2-6-10/h4H,2-3,5,7-8H2,1H3 . This indicates that the compound contains a tetrahydropyridine ring with a methyl group at the 1-position and a propanenitrile group at the 3-position.Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 150.22 .Wissenschaftliche Forschungsanwendungen
Supramolecular Structures
- Research has shown the formation of supramolecular structures through hydrogen bonds in related cyanoethyl and cyanopropyl derivatives of thymine. These structures are influenced by steric hindrance from cyanoalkyl substituents (Borowiak, Dutkiewicz, & Spychała, 2007).
Organic Synthesis and Catalysis
- Studies on the synthesis of heterocyclic derivatives using palladium-catalyzed oxidative cyclization-alkoxycarbonylation of gamma-oxoalkynes have been conducted, which is relevant to the synthesis of related compounds (Bacchi et al., 2005).
- The microwave-assisted synthesis of polysubstituted 4H-Pyran derivatives and their anticancer activity has been explored, utilizing related propanenitrile compounds (Hadiyal et al., 2020).
Stereochemistry and Medicinal Chemistry
- The stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, a key intermediate in the preparation of a fluoroquinolone antibiotic, has been developed (Lall et al., 2012).
- Research on bioisosteres of arecoline, focusing on tetrahydropyridyl-substituted derivatives and their muscarinic activity, contributes to understanding the medicinal potential of similar structures (Moltzen et al., 1994).
Synthesis of Anti-Inflammatory Agents
- A study on the synthesis of novel anti-inflammatory agents involving 4-[2-(4-methyl(amino)sulfonylphenyl)-5-trifluoromethyl-2H-pyrazol-3-yl]-1,2,3,6-tetrahydropyridines highlights the potential of related compounds in this field (Chowdhury et al., 2008).
Oxidation Reactions and Structural Analysis
- Oxidation reactions of azines, including the synthesis and structural analysis of 3-Hydroxymethyl-1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine, provide insights into the chemical behavior of similar compounds (Soldatenkov et al., 2003).
Antimicrobial Activity
- The synthesis of new indole-containing 1,2,3-triazole, pyrazole, and pyrazolo[1,5-a]pyrimidine derivatives and their evaluation for antimicrobial activities demonstrate the potential of related compounds in antimicrobial applications (Behbehani et al., 2011).
Wirkmechanismus
Target of Action
Similar compounds, such as tetrahydropyridines, have been found to interact with dopamine d2 and serotonin 5-ht1a and 5-ht2a receptors .
Mode of Action
It can be inferred from related compounds that it may interact with its targets, potentially causing changes in receptor activity .
Biochemical Pathways
Related compounds have been shown to influence pathways involving dopamine and serotonin, which play crucial roles in mood regulation and motor control .
Pharmacokinetics
The compound’s physical form is reported to be a liquid , which may influence its bioavailability.
Result of Action
Based on the known effects of similar compounds, it may influence neuronal activity by modulating receptor function .
Biochemische Analyse
Biochemical Properties
3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)propanenitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with monoamine oxidase B (MAO-B), an enzyme that catalyzes the oxidative deamination of biogenic and xenobiotic amines . This interaction is crucial as it influences the metabolism of neuroactive and vasoactive amines in the central nervous system and peripheral tissues. Additionally, this compound has been shown to interact with dopamine receptors, which are essential for neurotransmission .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of dopamine D2 and serotonin 5-HT1A and 5-HT2A receptors, which play a role in neurotransmission and mood regulation . Furthermore, this compound can affect the expression of genes involved in oxidative stress responses, thereby impacting cellular metabolism and survival .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, it binds to monoamine oxidase B (MAO-B) and inhibits its activity, leading to an increase in the levels of monoamines such as dopamine . This inhibition is significant as it affects neurotransmitter metabolism and can have therapeutic implications for neurological disorders. Additionally, the compound can interact with dopamine and serotonin receptors, modulating their signaling pathways and influencing neuronal function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under normal storage conditions but can degrade over time when exposed to light and air . Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression, particularly in pathways related to oxidative stress and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance neurotransmission and improve cognitive function . At high doses, it can induce neurotoxicity and oxidative stress, leading to adverse effects such as neuronal damage and behavioral changes . These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by monoamine oxidase B (MAO-B) to produce various metabolites . This metabolic process is crucial for the regulation of monoamine levels in the brain and peripheral tissues. Additionally, the compound can influence metabolic flux and metabolite levels by modulating the activity of enzymes involved in neurotransmitter synthesis and degradation .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross the blood-brain barrier and accumulate in the brain, where it exerts its effects on neuronal function . It is also distributed to peripheral tissues, where it can interact with various receptors and enzymes . The localization and accumulation of the compound are influenced by its chemical properties and the presence of specific transporters .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the mitochondria, where it interacts with monoamine oxidase B (MAO-B) and other mitochondrial enzymes . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments within the cell . The mitochondrial localization of this compound is essential for its role in regulating oxidative stress and cellular metabolism .
Eigenschaften
IUPAC Name |
3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-11-7-4-9(5-8-11)3-2-6-10/h4H,2-3,5,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALRSNJTUMIUJGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=CC1)CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(2-Chloro-6-fluorophenyl)cyclopropyl]ethan-1-one](/img/structure/B1462030.png)



![6-Chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1462039.png)



![N-[(4-fluorophenyl)methyl]-3-methylcyclohexan-1-amine](/img/structure/B1462047.png)
amine](/img/structure/B1462048.png)

![N-[(2,6-difluorophenyl)methyl]-1-methylpiperidin-4-amine](/img/structure/B1462050.png)

